Nitromethanethioamide
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Overview
Description
Nitromethanethioamide is a chemical compound characterized by the presence of both nitro and thioamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Nitromethanethioamide can be synthesized through the reaction of nitroalkanes with amines in the presence of elemental sulfur and sodium sulfide. This method allows for the formation of thioamides in high yields under mild conditions . The reaction typically proceeds at room temperature, making it a convenient and efficient synthetic route.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The scalability of the synthesis would depend on optimizing reaction conditions and ensuring the availability of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions: Nitromethanethioamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine, while the thioamide group can be reduced to a thiol.
Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions include amines, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Nitromethanethioamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of nitromethanethioamide involves its interaction with biological molecules through its nitro and thioamide groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The thioamide group can form strong hydrogen bonds and participate in nucleophilic reactions, affecting the structure and function of proteins and other biomolecules .
Comparison with Similar Compounds
Nitromethane: A simpler compound with only a nitro group, used in organic synthesis and as a fuel additive.
Thioacetamide: Contains a thioamide group and is used in the synthesis of heterocycles and as a reagent in analytical chemistry.
Nitroethane: Similar to nitromethane but with an additional carbon atom, used in organic synthesis and as a solvent.
Uniqueness: Its ability to participate in a wide range of chemical reactions and its utility in various scientific fields make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
nitromethanethioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2N2O2S/c2-1(6)3(4)5/h(H2,2,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHNQIMPJQKZSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=S)(N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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